

Comprehensive Technical Profile: Molidustat Pharmacodynamics and Pharmacokinetics in Healthy Volunteers

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Molidustat

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Introduction and Mechanism of Action

Molidustat (BAY 85-3934) represents a novel class of **therapeutic agents** for treating renal anemia through a fundamentally different mechanism than conventional erythropoiesis-stimulating agents (ESAs). As a **hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor**, **molidustat** functions as an oral **hypoxia mimetic** that stimulates endogenous erythropoietin (EPO) production by modulating the body's oxygen-sensing pathways. Under normal oxygen conditions (normoxia), HIF- α subunits are continuously hydroxylated by HIF-PH enzymes, leading to their **proteasomal degradation** and preventing EPO gene expression. During hypoxia or with **molidustat** treatment, HIF-PH inhibition **stabilizes HIF- α subunits**, allowing them to dimerize with HIF- β , translocate to the nucleus, and activate hypoxia-responsive elements (HREs) in the EPO gene and other genes involved in **erythropoiesis regulation** and **iron metabolism**. This mechanism essentially "tricks" the body into responding as if it were experiencing moderate high-altitude exposure, triggering a natural physiological response to increase red blood cell production while maintaining EPO levels within the **normal physiological range** [1] [2].

Pharmacokinetic Profile

Absorption and Distribution

Molidustat demonstrates **favorable pharmacokinetic properties** that support its oral administration in clinical settings. In healthy volunteers, **molidustat** is **rapidly absorbed** following oral administration, with a time to maximum plasma concentration (t_{max}) ranging between **0.25-0.75 hours** when administered as a polyethylene glycol-based solution under fasting conditions. The **absolute bioavailability** of **molidustat** immediate-release tablets was determined to be **59%**, indicating moderate first-pass metabolism. Following intravenous administration (1, 5, and 25 mg), **molidustat** demonstrated a **volume of distribution at steady state** of **39.3-50.0 L**, suggesting distribution primarily in plasma rather than extensive tissue penetration. The **total body clearance** ranges from **28.7-34.5 L/h** across the tested dose range [3] [1].

Table 1: Key Pharmacokinetic Parameters of **Molidustat** in Healthy Volunteers

Parameter	Value	Conditions	Study Details
Absolute Bioavailability	59%	Immediate-release tablets	Study 2 (n=28) [3]
Time to Maximum Concentration (t_{max})	0.25-0.75 hours	Fasted state, PEG solution	First-in-man study (n=45) [1]
Terminal Half-life ($t_{1/2}$)	4.64-10.40 hours	Single doses 5-50 mg	Dose-dependent increase [1]
Volume of Distribution (V_{ss})	39.3-50.0 L	IV administration 1-25 mg	Study 2 (n=28) [3]
Total Body Clearance	28.7-34.5 L/h	IV administration 1-25 mg	Study 2 (n=28) [3]
Dose Proportionality	Linear	5-50 mg range	First-in-man study [1]

Metabolism and Excretion

The **metabolic fate** and **elimination pathways** of **molidustat** have been characterized through a mass balance study using radiolabeled compound. **Molidustat** undergoes extensive **biotransformation** primarily

via **N-glucuronidation**, producing metabolite M-1 as the **dominant circulating component** in plasma. This metabolite accounts for **80.2% of the area under the concentration-time curve** for total radioactivity, while unchanged **molidustat** represents only a minor fraction. The **total recovery** of administered radioactivity was **97.0%**, with the majority excreted **renally (90.7%)** and only minimal excretion via feces (**6.3%**). Importantly, only **minor amounts of unchanged molidustat** are excreted in urine (**approximately 4%**) and feces (**approximately 6%**), confirming extensive metabolism prior to elimination [3] [4].

Table 2: Metabolism and Excretion Parameters of **Molidustat**

Parameter	Value	Comments
Major Metabolic Pathway	N-glucuronidation	Forms metabolite M-1 [3]
Dominant Plasma Component	Metabolite M-1 (80.2% of AUC)	AUC for total radioactivity [3]
Total Recovery	97.0% of administered radioactivity	Mass balance study [3]
Renal Excretion	90.7% of dose	Primarily as metabolite M-1 (~85% of dose) [3]
Fecal Excretion	6.3% of dose	Minimal unchanged drug (~6%) [3]
Unchanged Drug in Urine	~4% of dose	Minimal renal excretion of parent compound [3]

Pharmacodynamic Profile

Erythropoietic Effects

Molidustat demonstrates **dose-dependent activity** in stimulating endogenous erythropoietin production in healthy volunteers. Following single oral doses ranging from 5-50 mg, a **significant increase** in endogenous EPO levels was observed at doses of **12.5 mg and above**. The **maximum EPO response** typically occurs approximately **12 hours post-administration**, and levels return to baseline within **24-48 hours**. This

temporal pattern resembles the **normal diurnal variation** in EPO observed in healthy individuals. In the first-in-human study, geometric mean peak EPO levels were **14.8 IU/L** in placebo-treated volunteers compared to **39.8 IU/L** in those receiving the 50 mg dose, representing a nearly **3-fold increase** [1] [5]. The EPO response was observed **irrespective of the route of administration**, confirming the **pharmacological activity** of both oral and intravenous formulations [3].

Effects on Iron Metabolism

Beyond EPO stimulation, **molidustat** influences **iron homeostasis** through HIF-mediated pathways. The drug reduces **hepcidin levels**, a key regulator of iron absorption and mobilization, thereby enhancing **iron availability** for erythropoiesis. This effect on iron metabolism is particularly relevant for anemia management, as it addresses the **functional iron deficiency** commonly observed in patients with chronic kidney disease even in the presence of adequate iron stores. Additionally, **molidustat** upregulates **transferrin receptor expression**, facilitating cellular iron uptake, and enhances **ferroportin-mediated iron export** from storage sites, collectively optimizing iron utilization for hemoglobin synthesis [6] [7].

Drug Interaction Profile

Interactions with Cationic Supplements

The concomitant administration of **multivalent cations** significantly affects **molidustat** exposure through **chelation complex formation** in the gastrointestinal tract. Specifically, **iron(II) sulfate** reduces **molidustat** absorption in a **prandial state-dependent manner**:

- Under **fasted conditions**, concomitant iron(II) sulfate administration reduces **molidustat** AUC and Cmax by **50-75%** and **46-84%**, respectively, with corresponding reductions in EPO AUC(0-24) and Cmax by **31-44%** and **36-48%**, respectively.
- Under **fed conditions**, the interaction is less pronounced but still clinically relevant.
- The **enteric-coated iron formulation** (Ferro Sanol duodenal) demonstrates a similar interaction profile to immediate-release iron sulfate.
- **Time-separated administration** significantly mitigates this interaction, with reductions in **molidustat** AUC and Cmax of only **9%** and **10%**, respectively, when iron is administered **4 hours before molidustat** [8].

In contrast, **calcium acetate** has a more modest effect, reducing **molidustat** AUC and Cmax by **15%** and **47%**, respectively, without significant influence on EPO response. This suggests that while calcium coadministration affects **molidustat** absorption, the extent may not be clinically relevant for pharmacodynamic outcomes [8].

Table 3: Drug Interaction Profile with Iron and Calcium Supplements

Interacting Drug	Effect on Molidustat PK	Effect on Molidustat PD (EPO)	Administration Recommendations
Iron(II) Sulfate (fasted)	AUC ↓50-75%; Cmax ↓46-84%	AUC(0-24) ↓31-44%; Cmax ↓36-48%	Administer ≥4 hours before molidustat
Iron(II) Sulfate (fed)	Less pronounced reduction	Less pronounced reduction	Consistent timing relative to meals
Enteric-coated Iron	Similar to iron sulfate	Similar to iron sulfate	Administer ≥4 hours before molidustat
Calcium Acetate	AUC ↓15%; Cmax ↓47%	No significant effect on EPO	No specific timing requirement

Experimental Methodologies

Key Clinical Study Designs

The comprehensive characterization of **molidustat**'s pharmacokinetic and pharmacodynamic properties stems from several well-designed clinical investigations in healthy volunteers:

- **Mass Balance Study (Study 1):** This non-randomized, open-label study administered radiolabeled **molidustat** 25 mg (3.57 MBq) as an oral solution to four healthy male participants (45-65 years). The study employed **liquid scintillation counting** for total radioactivity assessment and **LC-MS/MS** for specific metabolite quantification. Blood, urine, and feces samples were collected for up to 240 hours post-dose for comprehensive metabolite profiling and excretion assessment [3].

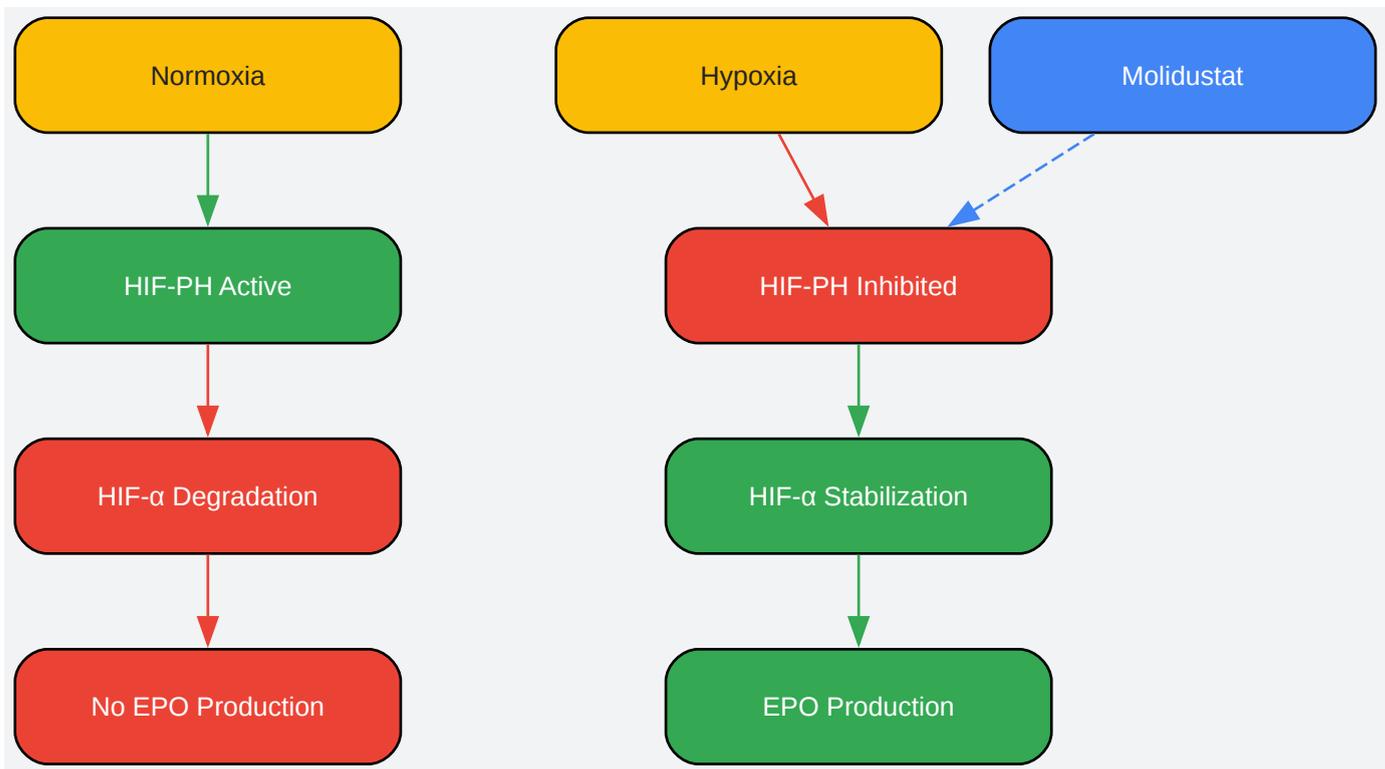
- **Absolute Bioavailability Study (Study 2):** This two-part investigation evaluated the absolute bioavailability and pharmacodynamics of **molidustat** in 28 healthy male volunteers. Part 1 (n=12) employed a **randomized, two-way crossover design** comparing oral immediate-release tablets with intravenous administration. Part 2 (n=16) assessed **pharmacodynamic responses** across different dose levels. The study implemented rigorous sampling protocols with frequent blood collection for pharmacokinetic profiling and EPO measurement [3].
- **First-in-Human Dose-Escalation Study:** This single-center, randomized, single-blind, placebo-controlled, parallel-group study administered single doses of **molidustat** (5, 12.5, 25, 37.5, or 50 mg) as a polyethylene glycol-based solution to 45 healthy male volunteers, with 14 receiving placebo. The study focused on **safety, tolerability, pharmacokinetics, and proof-of-concept pharmacodynamics** through intensive blood sampling over 168 hours post-dose [1] [5].

Analytical Methods

Quantification of **molidustat** and its metabolites employed **validated LC-MS/MS methods** with a calibration range of 0.100-100 µg/L. Quality control samples (0.300-500 µg/L) demonstrated acceptable accuracy (88.0%-96.6%) and precision (1.26%-9.90%). For metabolite profiling, **radiochromatographic techniques** coupled with mass spectrometry enabled structural identification of major and minor metabolites. Endogenous EPO was quantified using **validated immunoassays** with appropriate sensitivity to detect physiological changes in response to drug administration [3] [1].

Visual Summaries

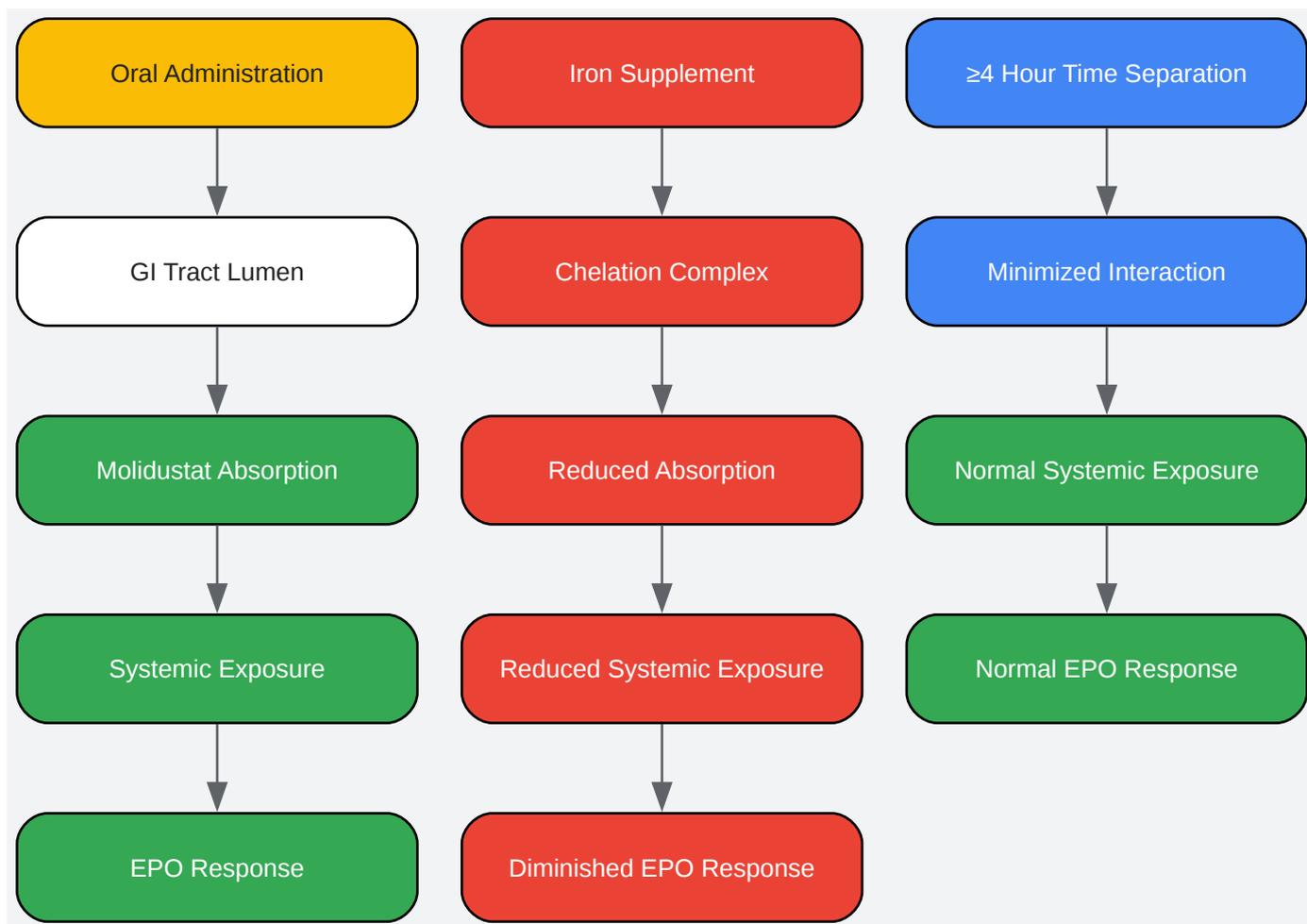
HIF Pathway Mechanism of Action



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Diagram 1: **Molidustat** inhibits HIF-PH, mimicking hypoxia to stabilize HIF- α and stimulate EPO production.

Drug Interaction Mechanism



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Diagram 2: Iron supplements reduce **molidustat** absorption via chelation, mitigated by ≥ 4 hour time separation.

Conclusion

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